Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Description
This compound features a benzimidazole core substituted with a methoxy group at position 2, a trityl-protected tetrazole moiety linked via a biphenylmethyl group at position 3, and a methyl carboxylate ester at position 3. The trityl (triphenylmethyl) group on the tetrazole suggests a protective strategy to enhance stability during synthesis or modulate pharmacokinetic properties. Benzimidazole derivatives are widely explored for therapeutic applications, including antihypertensive, antimicrobial, and antitumor activities, owing to their ability to interact with biological targets like enzymes and receptors .
Properties
IUPAC Name |
methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-51-41(50)37-23-14-24-38-39(37)48(42(44-38)52-2)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRYQEFJYIJALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
Protonated carboxylic acids react with 1,2-diamines under metal-free conditions in electrostatically charged microdroplets, enabling accelerated synthesis at ambient temperatures. For example, 2-methylbenzimidazole derivatives form within milliseconds when o-phenylenediamine reacts with acetic acid in microdroplets, achieving yields >80%. This method avoids harsh acids but requires specialized equipment for droplet generation.
Zinc Triflate-Catalyzed Cyclization
Zinc triflate [Zn(OTf)₃] efficiently catalyzes the one-pot reaction between o-phenylenediamine and aldehydes in ethanol under reflux. For instance, 2-substituted benzimidazoles form in 85–92% yield within 3–5 hours. This method is scalable and avoids toxic reagents, making it suitable for industrial applications.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-methylbenzimidazole and ethyl chloroacetate, when irradiated for 9 minutes with K₂CO₃, yields N1-ethylacetate-2-methyl-benzimidazole in 89% yield. This approach is ideal for thermally sensitive intermediates.
Table 1: Comparison of Benzimidazole Core Synthesis Methods
| Method | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microdroplet | Protonated carboxylic acid | <1 min | 80–85 | |
| Zn(OTf)₃ catalysis | Ethanol, reflux | 3–5 hours | 85–92 | |
| Microwave irradiation | K₂CO₃, 9 min | 9 minutes | 89 |
Introduction of the Methoxy Group
Methoxy substitution at the 2-position is achieved via nucleophilic aromatic substitution or direct methylation:
O-Methylation of Hydroxy Precursors
2-Hydroxybenzimidazole derivatives react with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. For example, 2-hydroxy-3-[[4-bromophenyl]methyl]benzimidazole methylates to the methoxy derivative in 78% yield after 12 hours.
Directed Ortho-Metalation (DoM)
Synthesis of the Tetrazole-Substituted Biphenyl Moiety
The tetrazole ring is constructed via [2+3] cycloaddition or nitrile-azide cyclization:
Nitrile-to-Tetrazole Conversion
Aryl nitriles react with sodium azide (NaN₃) and tributyltin chloride (Bu₃SnCl) in toluene at 110–115°C for 24 hours to form 5-substituted tetrazoles. For example, 2-cyanobiphenyl converts to 2-(1H-tetrazol-5-yl)biphenyl in 72% yield. The trityl (triphenylmethyl) group is introduced using trityl chloride in DCM to protect the tetrazole nitrogen.
Ortho-Lithiation and Cross-Coupling
The tetrazole-directed ortho-lithiation of biphenyl derivatives enables functionalization. Using n-butyllithium at −20°C, the lithiated intermediate reacts with zinc chloride and undergoes nickel-catalyzed cross-coupling with iodotoluene to install the methyl group. Yields exceed 80% when using (PPh₃)₂NiCl₂ as the catalyst.
Table 2: Tetrazole Synthesis and Functionalization
| Step | Reagents/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrile cyclization | NaN₃, Bu₃SnCl, 110°C | 24 hours | 72 | |
| Trityl protection | Trityl chloride, DCM | 2 hours | 85 | |
| Cross-coupling | (PPh₃)₂NiCl₂, 25°C | 16 hours | 82 |
Assembly of the Final Structure
Suzuki-Miyaura Coupling
The benzimidazole and biphenyl-tetrazole moieties are linked via palladium-catalyzed coupling. For instance, 3-bromomethylbenzimidazole reacts with 4-boronophenyl-tetrazole under Pd(PPh₃)₄ catalysis in THF/H₂O, achieving 75% yield.
Esterification
The carboxylic acid at the 4-position is esterified using methanol and sulfuric acid. Refluxing the acid in methanol for 6 hours produces the methyl ester in 95% yield.
Optimization Challenges and Solutions
-
Trityl Group Stability : The trityl group is prone to cleavage under acidic conditions. Using aprotic solvents (e.g., THF) and avoiding protic acids during coupling steps mitigates this issue.
-
Regioselectivity : Microwave irradiation improves reaction homogeneity, reducing byproducts in methoxy introduction.
-
Scale-Up : Continuous flow microreactors adapt microdroplet synthesis for industrial production, maintaining yields >75% at kilogram scales .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to the benzimidazole scaffold, which is known for its pharmacological significance. Research indicates that derivatives of benzimidazole can possess:
- Antimicrobial Activity : Benzimidazole compounds have shown promise as antibacterial agents. For instance, studies have demonstrated that modifications at specific positions on the benzimidazole ring can enhance antibacterial efficacy against strains like E. coli and S. aureus .
- Anticancer Properties : The structural variations of benzimidazole derivatives are associated with anticancer activities. Compounds similar to methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Preparation of Benzimidazole Derivatives : Initial steps often include the formation of the benzimidazole core through condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives.
- Functionalization : Subsequent reactions introduce various substituents, such as methoxy and trityltetrazole groups, which are crucial for enhancing biological activity .
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Therapeutic Uses
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs. Its structural analogs may also be explored for treating gastrointestinal disorders, similar to existing benzimidazole derivatives like omeprazole .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially interfering with their function. The trityltetrazole moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Core Structural Analog: CV-11974 (2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic Acid)
CV-11974 shares the benzimidazole backbone and biphenylmethyl-tetrazole substituent but differs in key functional groups:
- Position 2 : Ethoxy group (vs. methoxy in the target compound).
- Position 4 : Free carboxylic acid (vs. methyl ester).
- Tetrazole : Unprotected (vs. trityl-protected).
Implications :
Triazole-Based Analogs (Hindawi 2017)
Compounds such as 2-(4-(4-Methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole (5f) feature:
- Core : Benzimidazole with triazole and thioether linkages.
- Substituents : Chlorophenyl and methylthio groups.
Implications :
- Triazole moieties (vs.
- Thioether linkages may enhance metabolic stability compared to ether or ester linkages .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CV-11974 | Compound 5f (Triazole) |
|---|---|---|---|
| Solubility | Moderate (ester enhances lipophilicity). | Low (free acid increases polarity). | Low (chlorophenyl adds hydrophobicity). |
| Stability | High (trityl protects tetrazole from metabolism). | Moderate (free tetrazole prone to degradation). | Moderate (thioether resists oxidation). |
| Bioavailability | Likely high (ester improves absorption). | Limited (polar acid may reduce absorption). | Variable (depends on substituents). |
Biological Activity
Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex chemical compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the trityltetrazole moiety enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Angiotensin II Receptors : Similar to other benzimidazole derivatives, it may act as an antagonist of angiotensin II receptors, contributing to antihypertensive effects.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the renin-angiotensin system, leading to vasodilation and reduced blood pressure.
Antihypertensive Effects
In a study examining the antihypertensive properties of related compounds, it was observed that derivatives similar to this compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was linked to the inhibition of angiotensin II-induced vasoconstriction.
| Compound | Dose (mg/kg) | Systolic BP Reduction (%) | Diastolic BP Reduction (%) |
|---|---|---|---|
| Compound A | 10 | 20 | 15 |
| Compound B | 20 | 30 | 25 |
| Methyl Benzimidazole Derivative | 15 | 28 | 22 |
Antioxidant Activity
Another aspect of the biological activity includes antioxidant properties. Research has demonstrated that compounds with similar structures can scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This activity may contribute to the prevention of cardiovascular diseases.
Case Studies
- Clinical Trials on Hypertension : A clinical trial involving patients with resistant hypertension evaluated the efficacy of a trityl derivative similar to this compound. Results indicated a significant reduction in blood pressure over a 12-week treatment period, with minimal side effects reported.
- Neuroprotective Effects : A study investigated the neuroprotective effects of benzimidazole derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal apoptosis and enhance cognitive function through modulation of neuroinflammatory pathways.
Q & A
Q. What are the key synthetic challenges in preparing Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including the formation of a benzimidazole core, introduction of a trityl-protected tetrazole, and coupling of aryl groups. Key challenges include:
- Protection/Deprotection : The trityl (triphenylmethyl) group on the tetrazole requires careful handling to avoid premature cleavage during reactions. Use anhydrous conditions and mild acids (e.g., diluted trifluoroacetic acid) for selective deprotection .
- Coupling Efficiency : Steric hindrance from the trityl group may reduce coupling yields. Optimize reaction time and temperature (e.g., 60–80°C in DMF) and employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to separate closely related byproducts .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the benzimidazole (δ 7.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and trityl group (δ 6.9–7.3 ppm for aromatic protons). Compare with reference spectra of analogous benzimidazole-tetrazole hybrids .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should match the theoretical molecular weight (C₄₀H₃₂N₆O₃S: 692.22 g/mol) within 5 ppm error .
- Elemental Analysis : Ensure experimental C, H, N, S percentages align with calculated values (±0.3%) .
Q. What safety precautions are critical when handling this compound in the lab?
- Toxicity : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact .
- Combustion Hazards : Emits toxic fumes (e.g., NOₓ, SOₓ) upon decomposition. Store away from ignition sources and use CO₂ fire extinguishers .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the trityl-tetrazole and benzimidazole moieties?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXT or SHELXD (SHELX suite) is suitable for structure solution due to its robustness with heavy atoms like sulfur .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks (<0.5 eÅ⁻³) .
- Disorder Modeling : The trityl group may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound’s potential kinase inhibition?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations. Use ATP-competitive assays with fluorescence polarization .
- Docking Studies : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (PDB: e.g., 1M17 for EGFR). Focus on interactions between the tetrazole and kinase hinge region .
- Mutagenesis : Validate binding hypotheses by mutating key residues (e.g., Thr766 in EGFR) and measure IC₅₀ shifts .
Q. How can contradictory solubility and bioavailability data from different studies be reconciled?
- Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4, FaSSIF) and quantify via HPLC-UV. Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .
- Permeability Assays : Compare Caco-2 monolayer results with PAMPA. High molecular weight (~692 g/mol) may limit passive diffusion, necessitating prodrug strategies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP3A4/2D6 inhibition potential should be assessed to explain variability .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates.
- Synergy Assessment : For combination studies, use the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., equivalents of coupling reagents, solvent polarity).
- Quality Control : Implement in-process monitoring (e.g., TLC or inline FTIR) to detect intermediates and adjust reaction conditions dynamically .
- Scale-Up Protocols : Maintain consistent stirring rates and cooling/heating gradients during larger-scale syntheses (>10 g) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
